molecular formula C14H14N2O4S B269585 N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide

N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide

Cat. No. B269585
M. Wt: 306.34 g/mol
InChI Key: IWKCKSCCTMQKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide, also known as FQ, is a chemical compound that has been widely used in scientific research. FQ has been synthesized through various methods and has shown promising results in various applications such as cancer treatment, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide involves the inhibition of various enzymes and proteins such as topoisomerase II, carbonic anhydrase, and histone deacetylases. This compound also inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects such as reducing the production of reactive oxygen species, increasing the expression of antioxidant enzymes, and reducing the expression of pro-inflammatory cytokines. This compound has also been shown to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has several advantages for lab experiments such as its low toxicity, high solubility in water, and stability at room temperature. However, this compound has limitations such as its low bioavailability, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide research such as improving its bioavailability, developing new methods for its synthesis, and exploring its potential in other scientific research areas such as cardiovascular diseases and diabetes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications such as cancer treatment, inflammation, and neurodegenerative diseases. This compound has been synthesized through various methods and has several advantages for lab experiments. The mechanism of action of this compound involves the inhibition of various enzymes and proteins, and this compound has various biochemical and physiological effects. There are several future directions for this compound research, and further studies are needed to explore its full potential.

Synthesis Methods

N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide can be synthesized through various methods such as the reaction of 2-furylmethylamine with 2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide. Another method involves the reaction of 2-furylmethylamine with 2-oxo-1,2,3,4-tetrahydroquinoline-3-sulfonic acid followed by the addition of acetic anhydride. The yield of this compound through these methods is around 70-80%.

Scientific Research Applications

N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide has shown promising results in various scientific research applications such as cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation can lead to various diseases such as arthritis and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid and tau proteins.

properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C14H14N2O4S/c17-14-6-3-10-8-12(4-5-13(10)16-14)21(18,19)15-9-11-2-1-7-20-11/h1-2,4-5,7-8,15H,3,6,9H2,(H,16,17)

InChI Key

IWKCKSCCTMQKKB-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3

Origin of Product

United States

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